Ácidos tiazólicos e derivados
Thiazolecarboxylic acids and their derivatives represent a class of organic compounds that contain a thiazole ring fused to a carboxylic acid group. These molecules are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. They exhibit unique structural characteristics which make them valuable in the development of new pharmaceuticals and agrochemicals.
The thiazolecarboxylic acids possess a five-membered heterocyclic ring containing sulfur and nitrogen atoms, providing them with distinct chemical reactivity and electronic properties compared to their parent compounds. These derivatives can be synthesized through various pathways such as multistep reactions involving condensation, substitution, and acylation steps.
Due to their potential for therapeutic applications, thiazolecarboxylic acids and their derivatives are often targeted in drug discovery processes. They can modulate enzyme activity or interact with specific cellular receptors, leading to the development of novel medications. Additionally, these compounds show promise in various agricultural uses, enhancing crop protection against pests and diseases.
The diverse structural variations and functional groups available in thiazolecarboxylic acids allow for extensive customization and optimization during synthesis and modification processes, making them a versatile class of molecules with significant potential in the fields of medicine and agriculture.

Estrutura | Nome químico | CAS | MF |
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Ethyl 2-methylthiazole-4-carboxylate | 6436-59-5 | C7H9NO2S |
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1,3-Thiazole-4-carboxylic acid | 3973-08-8 | C4H3NO2S |
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4-Bromo-1,3-thiazole-2-carboxylic acid | 88982-82-5 | C4H2BrNO2S |
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Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 | C5H6N2O2S |
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N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide | 127500-84-9 | C12H12FN3OS |
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5-Methylthiazole-4-carboxylic acid | 120237-76-5 | C5H5NO2S |
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2-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid ethyl ester | 132089-37-3 | C12H10FNO2S |
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4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic Acid | 144060-98-0 | C10H8N2O2S |
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Ethyl 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | 117724-62-6 | C8H8F3NO2S |
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2-Chloro-1,3-thiazole-5-carboxylic Acid | 101012-12-8 | C4H2ClNO2S |
Literatura Relacionada
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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